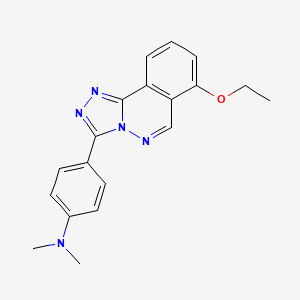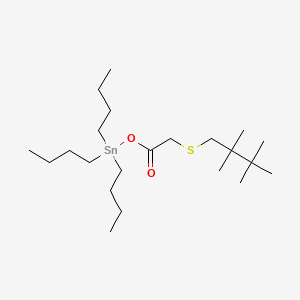
Stannane, (2-(2,2,3,3-tetramethylbutylthio)acetoxy)tributyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, (2-(2,2,3,3-tetramethylbutylthio)acetoxy)tributyl- is a chemical compound with the molecular formula C22H46O2SSn and a molecular weight of 493.43 g/mol . It is known for its unique structure, which includes a stannane core bonded to a tributyl group and a (2-(2,2,3,3-tetramethylbutylthio)acetoxy) moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Stannane, (2-(2,2,3,3-tetramethylbutylthio)acetoxy)tributyl- typically involves the reaction of tributylstannyl chloride with (2-(2,2,3,3-tetramethylbutylthio)acetoxy)acetate under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Stannane, (2-(2,2,3,3-tetramethylbutylthio)acetoxy)tributyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form stannane derivatives.
Substitution: The compound can undergo substitution reactions where the tributyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Stannane, (2-(2,2,3,3-tetramethylbutylthio)acetoxy)tributyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Stannane, (2-(2,2,3,3-tetramethylbutylthio)acetoxy)tributyl- involves its interaction with molecular targets through its stannane core and tributyl group. The compound can form stable complexes with various substrates, facilitating chemical transformations. The specific pathways involved depend on the nature of the reaction and the target molecules .
Comparison with Similar Compounds
Stannane, (2-(2,2,3,3-tetramethylbutylthio)acetoxy)tributyl- can be compared with other stannane derivatives, such as:
Tributylstannane: A simpler compound with similar reactivity but lacking the (2-(2,2,3,3-tetramethylbutylthio)acetoxy) moiety.
Triphenylstannane: Another stannane derivative with different substituents, leading to variations in chemical properties and applications.
Properties
CAS No. |
73927-97-6 |
|---|---|
Molecular Formula |
C22H46O2SSn |
Molecular Weight |
493.4 g/mol |
IUPAC Name |
tributylstannyl 2-(2,2,3,3-tetramethylbutylsulfanyl)acetate |
InChI |
InChI=1S/C10H20O2S.3C4H9.Sn/c1-9(2,3)10(4,5)7-13-6-8(11)12;3*1-3-4-2;/h6-7H2,1-5H3,(H,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
HLDIKSNAOWJKSQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CSCC(C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



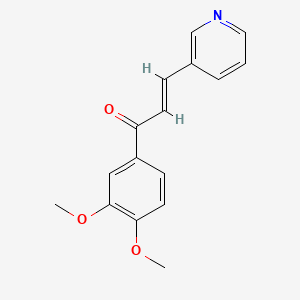
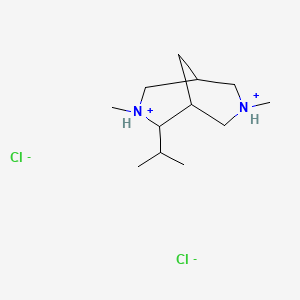

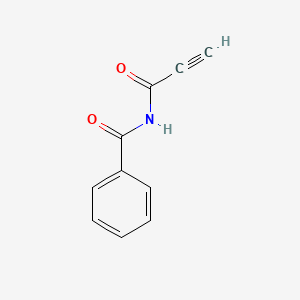
![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
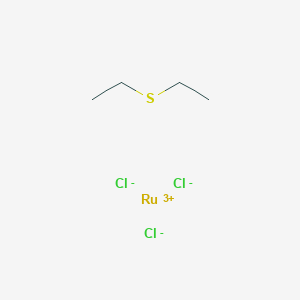
] ester](/img/structure/B13781787.png)
![[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13781800.png)
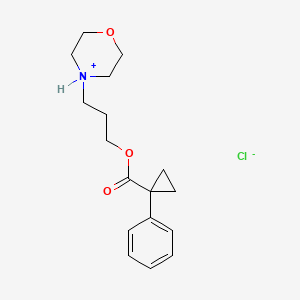
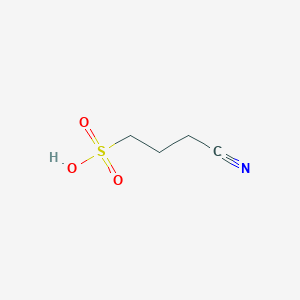

![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)
